2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester
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Overview
Description
2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an anthracene backbone with carboxylic acid and ester functional groups. The molecular formula of this compound is C15H8O6, and it has a molecular weight of 284.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester typically involves the esterification of 2-Anthracenecarboxylic acid. This process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of anthracene, such as anthraquinones and hydroxyanthracenes .
Scientific Research Applications
2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone-2-carboxylic acid: Another derivative of anthracene with similar structural features.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, methyl ester is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
79820-23-8 |
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Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
methyl 1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C16H10O6/c1-22-16(21)12-10(17)6-9-11(15(12)20)14(19)8-5-3-2-4-7(8)13(9)18/h2-6,17,20H,1H3 |
InChI Key |
ZNLXJSQBKSHMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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